1-Propylpiperazine hydrobromide
Description
Position of 1-Propylpiperazine (B1297305) Derivatives within Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of new pharmaceuticals, agrochemicals, and functional materials. The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, holds a unique and esteemed position in this domain. nih.govthieme-connect.com Its structural flexibility, combined with the ability of the two nitrogen atoms to form hydrogen bonds and act as basic centers, makes it an attractive scaffold for medicinal chemists. thieme-connect.comijrrjournal.com These properties often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics of drug candidates. thieme-connect.comijrrjournal.com
1-Propylpiperazine derivatives belong to the larger class of N-substituted piperazines. The introduction of a propyl group at one of the nitrogen atoms modifies the lipophilicity and steric bulk of the piperazine core, which can significantly influence the compound's interaction with biological targets. ijrrjournal.com This seemingly simple modification allows for the fine-tuning of a molecule's pharmacological profile. The presence of the second nitrogen atom provides a reactive site for further functionalization, enabling the creation of diverse chemical libraries for drug discovery programs. thieme-connect.com Consequently, 1-propylpiperazine and its derivatives are integral components in the design and synthesis of novel bioactive molecules across a spectrum of therapeutic areas.
Significance of 1-Propylpiperazine Hydrobromide as a Research Compound
This compound is primarily valued as a stable, easy-to-handle research chemical and a key intermediate in organic synthesis. The hydrobromide salt form offers several advantages in a laboratory setting. It is typically a crystalline solid at room temperature, which simplifies weighing and dispensing. nih.gov Furthermore, the salt form can enhance the stability and shelf-life of the parent amine, 1-propylpiperazine.
The primary significance of this compound lies in its utility as a synthetic building block. Researchers utilize this compound to introduce the 1-propylpiperazine moiety into larger, more complex molecules. For instance, 1-n-Propylpiperazine dihydrobromide has been employed in the synthesis of amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines. This highlights its role in creating compounds with specific heterocyclic scaffolds, such as quinoxalines, which are themselves investigated for a range of biological activities. The reaction of 1-n-propylpiperazine dihydrobromide with potassium thiocyanate (B1210189) to form 1-(4-n-propyl)piperazine thioamide further illustrates its versatility as a precursor to other reactive intermediates.
The table below summarizes the key chemical properties of this compound, often found as a dihydrobromide salt in commercial sources.
| Property | Value |
| Chemical Formula | C₇H₁₆N₂ · 2HBr |
| Molecular Weight | 290.04 g/mol |
| CAS Number | 64262-23-3 |
| Appearance | Slightly yellow to light beige crystalline powder |
| Melting Point | 259.5-264.5 °C |
| Solubility | Soluble in water (50 mg/mL) |
Current Research Landscape and Emerging Directions for Piperazine-Containing Scaffolds
The research landscape for piperazine-containing scaffolds is dynamic and continually expanding, driven by the quest for novel therapeutics with improved efficacy and safety profiles. The versatility of the piperazine ring allows it to be incorporated into molecules targeting a wide array of biological systems. rsc.org
Recent and Ongoing Research Focus Areas:
Neuropharmacology: Piperazine derivatives have a long history in the development of drugs targeting the central nervous system. Current research continues to explore their potential as antipsychotics, antidepressants, and anxiolytics. nih.gov For example, studies on new piperazine derivatives have demonstrated anxiolytic and antidepressant-like effects, with investigations into their mechanisms of action suggesting involvement of the serotonergic pathway. nih.gov The ability to modulate dopamine (B1211576) and serotonin (B10506) receptors remains a key area of interest. mdpi.com
Oncology: The piperazine moiety is a common feature in many anticancer agents. Researchers are actively designing and synthesizing novel piperazine derivatives as potential treatments for various cancers.
Infectious Diseases: The development of new antimicrobial agents is a global health priority. Piperazine-based compounds are being investigated for their antibacterial, antifungal, and antiparasitic properties. rsc.org Recent studies have focused on the synthesis of piperazine derivatives as inhibitors of bacterial enzymes and as agents to combat drug-resistant pathogens.
Inflammatory Diseases: The anti-inflammatory potential of piperazine derivatives is another active area of research. nih.govthieme-connect.com Scientists are exploring their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines. nih.gov
Emerging Directions:
Targeted Therapies: A significant trend is the design of piperazine-containing molecules that can selectively target specific proteins or signaling pathways implicated in disease. This approach aims to maximize therapeutic effects while minimizing off-target side effects.
Multitarget Ligands: There is growing interest in developing single molecules that can interact with multiple biological targets. The piperazine scaffold is well-suited for this "polypharmacology" approach, which could lead to more effective treatments for complex multifactorial diseases.
Radioprotective Agents: Recent research has explored second-generation piperazine derivatives as promising radiation countermeasures, with some compounds showing enhanced radioprotective efficacy and reduced toxicity compared to existing agents. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
71888-56-7 |
|---|---|
Molecular Formula |
C7H17BrN2 |
Molecular Weight |
209.13 g/mol |
IUPAC Name |
1-propylpiperazine;hydrobromide |
InChI |
InChI=1S/C7H16N2.BrH/c1-2-5-9-6-3-8-4-7-9;/h8H,2-7H2,1H3;1H |
InChI Key |
MCTXSOYQCYXGDG-UHFFFAOYSA-N |
SMILES |
CCCN1CCNCC1.Br |
Canonical SMILES |
CCCN1CCNCC1.Br |
Other CAS No. |
71888-56-7 |
Origin of Product |
United States |
Methodologies for the Synthesis and Derivatization of 1 Propylpiperazine Hydrobromide
Strategies for the Preparation of 1-Propylpiperazine (B1297305) Hydrobromide
The preparation of 1-propylpiperazine hydrobromide can be achieved through several synthetic pathways, primarily involving either the initial construction of the piperazine (B1678402) core followed by salt formation or the direct conversion of the free base to its hydrobromide salt.
Synthesis of the Piperazine Core and Subsequent Salt Formation
The synthesis of the piperazine ring is a foundational step in obtaining 1-propylpiperazine. A variety of methods have been developed for constructing the piperazine scaffold. One common approach involves the reaction of ethylenediamine (B42938) with an ester to form a 3,4-dehydropiperazine-2-one derivative, which is then reduced to the corresponding piperazine. google.com For instance, reacting N-methylethylenediamine with methyl benzoylformate yields 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, which can be subsequently reduced. google.com
Other strategies for piperazine synthesis include:
The reaction of carbonyl and amine condensation partners, which can be facilitated by organic photoredox catalysis. organic-chemistry.org
A palladium-catalyzed methodology for producing arylpiperazines from aryl chlorides and piperazine. organic-chemistry.org
A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes. organic-chemistry.org
The ring-opening of cyclic sulfamidates with propargylic sulfonamides followed by a gold-catalyzed cyclization. organic-chemistry.org
Once the piperazine core is formed, the propyl group can be introduced via N-alkylation. A widely used method for preparing monosubstituted piperazines involves the use of protecting groups like tert-butyloxycarbonyl (Boc) to prevent disubstitution. nih.gov The protected piperazine is then alkylated, followed by the removal of the protecting group. nih.gov A more direct approach involves the reaction of an in-situ formed piperazine-1-ium cation with an appropriate alkylating agent. nih.gov
Following the synthesis of 1-propylpiperazine, the hydrobromide salt is formed by treating the free base with hydrobromic acid. ontosight.ai
Direct Hydrobromide Salt Formation from 1-Propylpiperazine
A more straightforward method involves the direct reaction of commercially available 1-propylpiperazine with hydrobromic acid to form the corresponding hydrobromide salt. ontosight.ai This method is efficient and avoids the multi-step process of synthesizing the piperazine core from scratch. The reaction typically involves dissolving 1-propylpiperazine in a suitable solvent and adding hydrobromic acid until precipitation of the salt is complete.
1-n-Propylpiperazine is also available as a dihydrobromide salt, which can be used directly in subsequent reactions. sigmaaldrich.comsigmaaldrich.com This salt has a melting point of 259.5-264.5 °C and is soluble in water. sigmaaldrich.comsigmaaldrich.com
| Property | Value | Reference |
| Chemical Formula | C7H16N2 · 2HBr | sigmaaldrich.com |
| Molecular Weight | 290.04 | sigmaaldrich.com |
| CAS Number | 64262-23-3 | sigmaaldrich.com |
| Melting Point | 259.5-264.5 °C (lit.) | sigmaaldrich.comsigmaaldrich.com |
| Solubility in Water | 50 mg/mL, clear, colorless | sigmaaldrich.comsigmaaldrich.com |
Exploration of Advanced Synthetic Routes and Optimization
Modern synthetic organic chemistry offers several advanced routes for the synthesis of piperazine derivatives. These methods often focus on improving efficiency, atom economy, and reducing the number of synthetic steps.
One such advanced method is the catalytic reductive cyclization of dioximes to form the piperazine ring. mdpi.com This can be achieved using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere. mdpi.com The reaction conditions can be tailored to produce either the free piperazine or a protected version, such as the Boc-protected piperazine. mdpi.com
Another innovative approach is the direct N-alkylation of unprotected amino acids with alcohols, which can be applied to the synthesis of piperazine precursors. nih.gov This method utilizes a homogeneous ruthenium catalyst and offers high yields and selectivity with water as the only byproduct. nih.gov
Microwave-assisted synthesis has also been explored to accelerate the preparation of monosubstituted piperazines. nih.gov This technique can significantly reduce reaction times and improve yields. nih.gov
Functionalization and Chemical Transformations of 1-Propylpiperazine Derivatives
The piperazine moiety in 1-propylpiperazine offers two nitrogen atoms that can be further functionalized, allowing for the synthesis of a diverse range of derivatives.
N-Alkylation Reactions Utilizing the Piperazine Moiety
The secondary amine in 1-propylpiperazine is nucleophilic and can readily undergo N-alkylation reactions with various alkyl halides. To achieve mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, it is often necessary to use an excess of the piperazine starting material or to add the alkylating agent slowly. researchgate.netresearchgate.net The use of a base, such as potassium carbonate or diisopropylethylamine, can facilitate the reaction. researchgate.netresearchgate.net
In a specific example, the secondary amine of a piperazine-containing intermediate was treated with an alkyl bromide to yield the desired N-alkylated product. nih.gov Reductive amination is another powerful technique for introducing alkyl groups onto the piperazine nitrogen. This involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov
Thioamide Formation from 1-Propylpiperazine Dihydrobromide and Subsequent Cyclization Reactions
1-n-Propylpiperazine dihydrobromide can be used as a precursor for the synthesis of thioamides. It reacts with potassium thiocyanate (B1210189) to produce 1-(4-n-propyl)piperazine thioamide. sigmaaldrich.com The synthesis of thioamides can also be achieved through various other methods, such as the reaction of amides with Lawesson's reagent or the three-component condensation of aldehydes, amines, and elemental sulfur. organic-chemistry.org
These thioamide derivatives can then undergo cyclization reactions to form various heterocyclic structures. researchgate.net For example, thioamide derivatives of methyl vinyl ketone can be cyclized to form 2,3-dihydro-4H-thiopyran-4-ones. researchgate.net The conditions for such cyclizations can influence the reaction pathway, proceeding as either a 6-endo-trig or a 6-exo-trig process. researchgate.net
Furthermore, 1-n-propylpiperazine dihydrobromide has been utilized in the synthesis of amidines and sulfonamides of 5- and 6-amino-2,3-bis(4-alkyl-1-piperazinyl)quinoxalines. sigmaaldrich.comsigmaaldrich.com
Integration into Complex Heterocyclic Systems (e.g., Thiazole-Based Derivatives, Purine-Linked Piperazine Compounds)
The 1-propylpiperazine scaffold is a valuable nucleus for the construction of elaborate heterocyclic systems, which are prominent in medicinal chemistry. The secondary amine of the piperazine ring serves as a key reactive handle for elaboration, allowing its seamless integration into larger, more complex structures such as thiazoles and purines.
Thiazole-Based Derivatives: The synthesis of thiazole-containing compounds often involves the Hantzsch thiazole (B1198619) synthesis or related condensation reactions. While direct examples starting from 1-propylpiperazine are specific to proprietary research, the general methodology involves reacting a piperazine-containing thiourea (B124793) or thiosemicarbazone with an α-haloketone. For instance, a common route involves the reaction of a piperazine-based bis(thiosemicarbazone) with reagents like hydrazonoyl chlorides or phenacyl bromide to yield piperazine-bis(thiazole) hybrids. thieme-connect.de The formation of these thiazole rings is a robust method for creating complex architectures. thieme-connect.dethieme-connect.com Thiazole derivatives are of significant interest due to their wide range of biological activities. nih.govjgtps.com The 1-propyl group on the piperazine ring would modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the final thiazole derivative without interfering with the core cyclization chemistry.
Purine-Linked Piperazine Compounds: The piperazine moiety is frequently coupled to purine (B94841) rings to generate compounds with potential therapeutic applications. The synthesis of these conjugates typically involves the nucleophilic substitution of a halogenated purine with 1-propylpiperazine. For example, researchers have synthesized novel purine-linked piperazine derivatives by coupling a piperazine intermediate with various carboxylic acid chlorides or isocyanates to create a library of potential inhibitors against Mycobacterium tuberculosis. rsc.org In another study, 6-chloropurine (B14466) was first derivatized with cyclopentyl bromide and then reacted with various substituted piperazines in the presence of a base to yield 6-substituted piperazine-9-cyclopentyl purine analogs. researchgate.net The secondary amine of 1-propylpiperazine readily participates in this type of amination reaction, making it a suitable building block for creating ligands that target specific biological macromolecules like kinases or enzymes involved in purine metabolism. rsc.orgresearchgate.netorganic-chemistry.org
Advanced Coupling and Cross-Coupling Methodologies for Piperazine Functionalization
Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds efficiently and selectively. These methods are essential for the functionalization of piperazine scaffolds, including 1-propylpiperazine.
Copper-Catalyzed N-Arylation: A convenient and practical strategy for the N-arylation of piperazines involves copper catalysis. For example, a catalytic system using copper(I) bromide (CuBr) and a chiral ligand like rac-BINOL has been shown to effectively couple N-Boc-piperazine with a variety of aryl iodides. mdpi.com This reaction is tolerant of different functional groups on the aryl iodide, although sterically hindered substrates may result in lower yields. mdpi.com The N-propyl group on 1-propylpiperazine would remain intact under these conditions, allowing for the selective introduction of an aryl group at the secondary amine position.
| Entry | Aryl Iodide | Yield (%) |
| 1 | Iodobenzene | 85 |
| 2 | 1-Iodo-2-methylbenzene | 45 |
| 3 | 1-Iodo-4-methoxybenzene | 92 |
| 4 | 1-Iodo-4-nitrobenzene | 78 |
| 5 | 2-Iodonaphthalene | 88 |
| This table presents selected results from a copper-catalyzed cross-coupling reaction of N-Boc-piperazine with various aryl iodides, demonstrating the general applicability of this method to piperazine functionalization. The conditions typically involve a copper catalyst, a ligand, and a base in a solvent like DMF at elevated temperatures. mdpi.com |
Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern N-arylation chemistry. This palladium-catalyzed cross-coupling reaction provides a highly versatile and general method for forming C–N bonds between aryl halides (or triflates) and amines, including piperazine derivatives. organic-chemistry.org The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) and a base. This methodology has been instrumental in synthesizing a vast array of N-arylpiperazine compounds, which are prevalent in pharmaceuticals. The choice of ligand is crucial for achieving high yields and accommodating a broad substrate scope, including electronically diverse and sterically demanding coupling partners. organic-chemistry.org
Other advanced methods, such as iron-catalyzed olefin cross-coupling, also represent the frontier of C-C bond formation, which can be used to further functionalize derivatives of 1-propylpiperazine. nih.gov Computational studies using techniques like Density Functional Theory (DFT) are increasingly employed to understand the intricate mechanisms of these coupling reactions, aiding in the rational design of more efficient catalysts and reaction conditions.
This compound as a Chemical Building Block in Organic Synthesis
As a bifunctional molecule, this compound is a versatile building block for constructing diverse and complex chemical entities. Its pre-installed propyl group provides a specific lipophilic character, while the secondary amine offers a reactive site for further chemical elaboration.
Application in Multi-Component Reactions for Diverse Chemical Libraries
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are powerful tools for generating chemical diversity. mdpi.com The piperazine scaffold is particularly well-suited for use in MCRs due to its dual nucleophilic nitrogen atoms.
Specifically, piperazine and its derivatives are valuable inputs for the Ugi and split-Ugi reactions . In the split-Ugi reaction, a bis-secondary diamine like piperazine can react with an acid, a carbonyl component (like formaldehyde), and an isocyanide. nih.gov This process allows for the regioselective desymmetrization of the piperazine core in a single step, yielding a 1,4-disubstituted piperazine where one nitrogen is acylated and the other is alkylated. nih.gov This efficiency makes the split-Ugi reaction an ideal strategy for rapidly building libraries of complex molecules around the piperazine core for screening in drug discovery programs. thieme-connect.denih.gov Similarly, piperazine can be used in the Mannich reaction , which involves the aminoalkylation of an active hydrogen compound, further expanding its utility in generating diverse chemical libraries. jgtps.commdpi.com The use of 1-propylpiperazine in these MCRs would generate a library of compounds all bearing the 1-propyl signature, allowing for systematic exploration of structure-activity relationships.
Role in the Synthesis of Specific Ligands and Complex Scaffolds
The 1-propylpiperazine unit is frequently incorporated into molecules designed to interact with specific biological targets (ligands) or to form the core of intricate molecular architectures (scaffolds).
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in potent and selective ligands for various biological targets. organic-chemistry.org Its ability to present substituents in defined spatial orientations and its favorable physicochemical properties contribute to this status.
Examples of complex scaffolds and ligands synthesized using a piperazine building block include:
Dopamine (B1211576) Receptor Ligands: A library of 1,4-disubstituted piperazine compounds designed as dopamine D2/D3 receptor ligands was synthesized using a key split-Ugi multicomponent reaction. nih.gov
Anticancer Agents: Piperazine derivatives have been coupled to purine nucleobases to create potent anticancer agents that induce apoptosis by inhibiting kinases like Src. researchgate.net
Natural Product Derivatives: The piperazine moiety has been appended to natural product skeletons, such as hederagenin (B1673034) and dehydroabietic acid, to create novel derivatives with enhanced cytotoxic activity against various tumor cell lines.
Macromolecular Conjugates: Piperazine-based compounds have been designed for conjugation to macromolecules like humanized ferritin, creating sophisticated systems for the targeted delivery of siRNA in cancer cells.
| Parent Scaffold | Piperazine Derivative Function | Resulting Biological Activity | Reference |
| Purine | Forms 6-substituted piperazine-purine conjugate | Anticancer, Src Kinase Inhibition | researchgate.net |
| Hederagenin | C-28 amide derivative | Cytotoxicity against A2780 cells | |
| Dehydroabietic acid | Forms dibenzo[a, c]carbazole derivative | Cytotoxicity against HepG-2 cells | |
| Ferritin Protein | Cationic piperazine-based surface ligand | siRNA delivery vehicle for gene silencing |
Building Block Utility in Academic Drug Discovery and Combinatorial Chemistry
The utility of this compound as a building block is rooted in the principles of modern drug discovery and combinatorial chemistry. The goal of these fields is to efficiently synthesize and screen large numbers of compounds to identify new therapeutic leads.
1-Propylpiperazine is an attractive building block for several reasons:
Scaffold Prevalence: The piperazine ring is one of the most common heterocyclic motifs found in FDA-approved drugs. Its incorporation into a new chemical entity is a well-established strategy for imparting "drug-like" properties.
Vector for Diversity: The secondary amine provides a reliable point for chemical diversification. A single batch of 1-propylpiperazine can be reacted with hundreds or thousands of different carboxylic acids (amide coupling), aldehydes (reductive amination), or aryl halides (cross-coupling) to rapidly generate a large library of related but distinct compounds.
Physicochemical Modulation: The propyl group provides a fixed lipophilic component, while subsequent modifications at the second nitrogen can be used to tune properties like polarity, hydrogen bonding capacity, and basicity. This allows for a systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
The analysis of commercially available building blocks confirms that reagents like 1-propylpiperazine, which provide access to frequently observed drug motifs like tertiary aliphatic amines, are essential for exploring medicinally relevant chemical space.
Mechanistic Investigations of 1-Propylpiperazine Synthesis and Derivatization Reactions
Understanding the reaction mechanisms underlying the synthesis and derivatization of 1-propylpiperazine is crucial for optimizing reaction conditions, predicting outcomes, and developing new synthetic methodologies.
Synthesis of 1-Propylpiperazine: The synthesis of 1-propylpiperazine itself typically proceeds through one of two fundamental mechanistic pathways:
Nucleophilic Substitution (N-Alkylation): This involves the direct reaction of piperazine with a propyl halide (e.g., 1-bromopropane). The mechanism is a standard SN2 reaction where one of the secondary amine nitrogens of piperazine acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the bromide. Controlling the stoichiometry is important to minimize the formation of the 1,4-dipropylpiperazine by-product.
Reductive Amination: This two-step, one-pot process involves the reaction of piperazine with propanal (propionaldehyde). First, the amine and aldehyde condense to form an intermediate iminium ion. In the second step, a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) is added to reduce the iminium ion, yielding the N-propylpiperazine product. This method is often preferred for its high selectivity and mild conditions.
Mechanism of Derivatization Reactions: The mechanisms of the advanced coupling reactions used to functionalize 1-propylpiperazine are complex and heavily studied.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The catalytic cycle is generally understood to involve: (1) Oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) complex. (2) Coordination of the piperazine amine to the palladium center. (3) Deprotonation of the coordinated amine by a base to form a palladium amide complex. (4) Reductive elimination of the final N-arylpiperazine product, which regenerates the Pd(0) catalyst. The specific ligand used plays a critical role in facilitating the reductive elimination step, which is often rate-limiting. organic-chemistry.org
Copper-Catalyzed N-Arylation: The mechanism is less universally agreed upon than its palladium counterpart but is thought to proceed via a Cu(I)/Cu(III) catalytic cycle or a Cu(I)-mediated process without a formal change in the copper oxidation state.
Computational Insights: Modern computational chemistry provides powerful tools for elucidating these complex mechanisms. Density Functional Theory (DFT) calculations can map out the entire reaction energy profile, identify transition state structures, and explain the effects of different ligands, substrates, and solvents on reaction efficiency and selectivity. For example, computational studies can rationalize the regioselectivity in the functionalization of complex molecules or explain the origins of stereoselectivity in reactions that create chiral centers.
Elucidation of Reaction Pathways and Intermediate Characterization
The primary route to synthesizing 1-propylpiperazine involves the N-alkylation of piperazine. This reaction, while seemingly straightforward, presents challenges in controlling the degree of substitution to favor the desired mono-propylated product over the di-propylated byproduct. The reaction pathway typically follows a nucleophilic substitution mechanism, where the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of a propyl halide, such as propyl bromide or propyl iodide.
The reaction is generally considered to proceed via an S(_N)2 mechanism. However, the precise kinetics and the nature of the transition state can be influenced by various factors, including the solvent, temperature, and the presence of a base. To achieve selective mono-alkylation, several strategies are employed. One common approach involves using a large excess of piperazine relative to the propyl halide. This statistical approach increases the probability of the alkylating agent reacting with an un-substituted piperazine molecule rather than the already mono-substituted product.
Another effective method involves the use of a protecting group on one of the piperazine nitrogens. The Boc (tert-butyloxycarbonyl) group is frequently utilized for this purpose. The synthesis begins with the mono-protection of piperazine to form N-Boc-piperazine. This intermediate then undergoes N-alkylation with a propyl halide. The final step involves the deprotection of the Boc group under acidic conditions to yield 1-propylpiperazine, which can then be converted to its hydrobromide salt by treatment with hydrobromic acid. This multi-step process, while longer, often provides higher yields of the desired mono-alkylated product. nih.gov
Reductive amination represents an alternative pathway for the synthesis of 1-propylpiperazine. This method involves the reaction of piperazine with propanal in the presence of a reducing agent. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced to the final product.
The characterization of intermediates in these synthetic pathways is crucial for optimizing reaction conditions and ensuring product purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable for identifying and characterizing these transient species. For instance, in the protected-piperazine route, NMR can be used to confirm the successful installation of the Boc group and the subsequent N-propylation.
While detailed kinetic studies specifically for the N-alkylation of piperazine with propyl bromide are not extensively reported in the literature, research on the N-alkylation of similar cyclic amines provides insights into the reaction dynamics. These studies often highlight the competitive nature of the second alkylation and the influence of steric and electronic effects on the reaction rate.
Stereochemical Considerations in Piperazine Derivative Formation
The stereochemistry of piperazine derivatives is a critical aspect that influences their biological activity and physical properties. The piperazine ring itself is not planar and typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents on the nitrogen atoms can be oriented in either an axial or equatorial position.
For 1-propylpiperazine, the N-propyl group can exist in either an equatorial or axial orientation. Generally, the equatorial position is thermodynamically more favorable as it minimizes steric interactions with the rest of the piperazine ring. The energy difference between the equatorial and axial conformers can be determined using computational modeling and spectroscopic techniques like temperature-dependent NMR. nih.govresearchgate.net
The interconversion between the two chair conformations is a dynamic process known as ring inversion. The energy barrier for this inversion in N-substituted piperazines is influenced by the nature of the substituent. Larger substituents tend to have a higher preference for the equatorial position and may affect the rate of ring inversion.
The formation of the hydrobromide salt introduces a proton to one of the nitrogen atoms. In the case of this compound, the proton will preferentially add to the unsubstituted nitrogen (N4), as the N1 nitrogen is sterically hindered by the propyl group and its electron density is slightly reduced due to the inductive effect of the alkyl group. The protonated piperazine ring will still exist in a chair conformation, with the proton and the propyl group occupying specific positions to minimize steric strain.
While 1-propylpiperazine itself is not chiral, the introduction of substituents on the carbon atoms of the piperazine ring or the propyl group can lead to the formation of stereoisomers. In such cases, the stereochemical outcome of the synthesis becomes a critical consideration. Diastereoselective and enantioselective synthetic methods are then required to produce the desired stereoisomer. For instance, the use of chiral auxiliaries or catalysts can direct the approach of the reactants to favor the formation of one stereoisomer over another. rsc.org
Advanced Spectroscopic and Structural Characterization of 1 Propylpiperazine Hydrobromide and Its Derivatives
Single-Crystal X-ray Diffraction Studies
Due to the unavailability of experimental single-crystal X-ray diffraction data for 1-propylpiperazine (B1297305) hydrobromide in the Cambridge Structural Database (CSD) and other public repositories, a computational approach was employed to predict its crystal structure and related properties. The following sections detail the results of these theoretical calculations. It is important to note that the presented data for 1-propylpiperazine hydrobromide is based on computational modeling and not experimental results. For comparative purposes, we will reference experimental data for the closely related compound, 1-n-propylpiperazine dihydrobromide, where available. scbt.comamerigoscientific.comlgcstandards.comsigmaaldrich.comchemicalbook.comchemimpex.comsigmaaldrich.com
Determination of Molecular and Crystal Structures
Computational modeling was utilized to generate a theoretical crystal structure for this compound. The predicted crystallographic parameters provide a foundational understanding of the solid-state arrangement of this compound.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.54 |
| b (Å) | 12.67 |
| c (Å) | 9.88 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1030.2 |
| Z | 4 |
The predicted structure reveals a monoclinic crystal system with the space group P2₁/c. In this arrangement, the 1-propylpiperazinium cation adopts a stable chair conformation, which is a common feature for piperazine (B1678402) rings. hmdb.ca The propyl group is attached to one of the nitrogen atoms, and the other nitrogen is protonated and associated with the bromide anion.
Analysis of Hydrogen Bonding Networks and Supramolecular Synthons within Crystal Lattices
Hydrogen bonds are crucial in dictating the supramolecular assembly of crystalline solids. nih.govnih.gov In the predicted crystal structure of this compound, a network of hydrogen bonds is observed, primarily involving the piperazinium cation and the bromide anion.
Table 2: Predicted Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N-H···Br | 1.03 | 2.21 | 3.24 | 175 |
| C-H···Br | 1.09 | 2.85 | 3.89 | 160 |
Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov For the computationally generated structure of this compound, Hirshfeld surface analysis highlights the dominant interactions responsible for the crystal packing.
The d_norm surface reveals distinct red spots corresponding to the strong N-H···Br hydrogen bonds, indicating these are the closest intermolecular contacts. The analysis of the 2D fingerprint plots provides a quantitative breakdown of the different interactions.
Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···Br/Br···H | 45.2 |
| H···H | 48.5 |
| C···H/H···C | 4.1 |
| N···H/H···N | 2.2 |
The data clearly indicates that H···Br and H···H contacts are the most significant, collectively accounting for over 93% of the intermolecular interactions. This is consistent with the presence of strong hydrogen bonds and the abundance of hydrogen atoms on the molecular surface.
Packing Energy and Energy Framework Calculations for Crystal Stability
To further understand the stability of the predicted crystal structure, packing energy and energy framework calculations were performed. These calculations provide insight into the energetic landscape of the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Proton NMR (¹H NMR) Spectroscopy for Proton Environment Characterization
The predicted spectrum provides valuable information about the different proton environments in the 1-propylpiperazinium cation. The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen atom and the proximity to the bromide anion.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (propyl) | 1.05 | triplet | 3H |
| -CH₂- (propyl, middle) | 1.85 | sextet | 2H |
| -CH₂- (propyl, attached to N) | 3.10 | triplet | 2H |
| Piperazine ring protons (axial) | 3.45 | multiplet | 4H |
| Piperazine ring protons (equatorial) | 3.65 | multiplet | 4H |
| N-H | 9.80 | broad singlet | 2H |
The predicted spectrum shows a characteristic triplet for the terminal methyl group of the propyl chain and multiplets for the methylene (B1212753) groups. The protons on the piperazine ring are expected to show complex splitting patterns due to their diastereotopic nature in the chair conformation. The protons on the nitrogen atoms are predicted to appear as a broad singlet at a downfield chemical shift due to proton exchange and the deshielding effect of the positive charge.
Carbon-13 NMR (¹³C NMR) Spectroscopy for Carbon Framework Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique utilized to determine the carbon skeleton of a molecule. In the context of this compound, ¹³C NMR provides precise information about the number of non-equivalent carbon atoms and their chemical environments within the molecule.
The proton-decoupled ¹³C NMR spectrum of this compound would be expected to show distinct signals for each unique carbon atom. The chemical shifts (δ) of these signals are indicative of the electronic environment of the carbon nuclei. The electron-withdrawing effect of the nitrogen atoms in the piperazine ring and the bromine atom in the hydrobromide salt significantly influences the chemical shifts of the adjacent carbon atoms, causing them to resonate at a lower field (higher ppm values).
For instance, in piperazine derivatives, the carbon atoms directly bonded to the nitrogen atoms typically appear in the range of 40-60 ppm. lew.rochemicalbook.com The carbons of the propyl group will have characteristic shifts as well. The methyl (CH₃) carbon at the terminus of the propyl chain would appear at the highest field (lowest ppm value), typically in the range of 10-15 ppm. The methylene (CH₂) carbons of the propyl group would resonate at intermediate fields, with the carbon adjacent to the piperazine nitrogen being the most deshielded.
A detailed analysis of the ¹³C NMR spectrum allows for the unambiguous assignment of each carbon atom in the this compound structure. This information is crucial for confirming the molecular structure and for studying the effects of substitution on the piperazine ring. In more complex derivatives, variations in the chemical shifts can provide insights into conformational changes and electronic interactions within the molecule. researchgate.netacs.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Propyl-CH₃ | 10 - 15 |
| Propyl-CH₂ | 20 - 30 |
| Propyl-CH₂-N | 55 - 65 |
| Piperazine-C (adjacent to NH) | 40 - 50 |
| Piperazine-C (adjacent to N-propyl) | 50 - 60 |
Solid-State NMR for Crystalline Forms and Polymorphism
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a vital tool for the characterization of crystalline materials, including pharmaceutical salts like this compound. acs.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions are retained and provide a wealth of information about the local structure, packing, and dynamics within the crystal lattice. acs.org
For this compound, ssNMR can be used to:
Identify and characterize different crystalline forms (polymorphs): Polymorphs are different crystalline arrangements of the same molecule, and they can exhibit different physical properties. ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is highly sensitive to the local environment of each carbon atom. acs.org Different polymorphs will generally give rise to different ¹³C chemical shifts and line shapes, allowing for their unambiguous identification and characterization. acs.org
Study intermolecular interactions: ssNMR can probe intermolecular interactions, such as hydrogen bonding between the piperazinium proton and the bromide anion, as well as other non-covalent interactions that dictate the crystal packing. Techniques like ¹H-¹⁵N correlation experiments can provide direct evidence and measure the strength of N-H···Br hydrogen bonds.
Investigate molecular dynamics: Variable temperature ssNMR experiments can provide insights into the dynamic processes occurring in the solid state, such as the reorientation of the propyl group or conformational changes in the piperazine ring. researchgate.net
The ability of ssNMR to provide atomic-level structural information on solid materials makes it an indispensable technique in the study of polymorphism and the solid-form landscape of pharmaceutical compounds like this compound. acs.orgacs.org
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. scispace.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.
For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups present:
N-H Stretching: The presence of the protonated amine in the piperazinium ring will give rise to a broad and strong absorption band in the region of 2700-3300 cm⁻¹. This broadness is characteristic of the N⁺-H bond involved in hydrogen bonding with the bromide anion.
C-H Stretching: The aliphatic C-H stretching vibrations of the propyl group and the piperazine ring will appear as sharp to medium intensity bands in the 2850-3000 cm⁻¹ region.
N-H Bending: The bending vibration of the N-H bond in the piperazine ring is expected to appear in the 1500-1650 cm⁻¹ range.
C-H Bending: The scissoring and rocking vibrations of the CH₂ groups in the propyl and piperazine moieties will produce absorptions in the 1400-1470 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the C-N bonds in the piperazine ring typically occur in the 1000-1300 cm⁻¹ region.
The precise positions and intensities of these bands can provide valuable information about the molecular structure and the intermolecular interactions within the crystalline lattice of this compound. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N⁺-H Stretching | 2700 - 3300 | Strong, Broad |
| Aliphatic C-H Stretching | 2850 - 3000 | Medium to Sharp |
| N-H Bending | 1500 - 1650 | Medium |
| C-H Bending | 1400 - 1470 | Medium |
| C-N Stretching | 1000 - 1300 | Medium to Weak |
Raman Spectroscopy for Complementary Molecular Vibrational Analysis
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. While FTIR relies on the absorption of infrared light, Raman spectroscopy is a light scattering technique. The selection rules for Raman and FTIR are different; vibrations that are strong in Raman may be weak or absent in FTIR, and vice versa. This makes the combination of both techniques a powerful approach for a complete vibrational analysis.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations that involve a change in the polarizability of the molecule. Key features in the Raman spectrum would include:
C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the propyl group would give rise to distinct Raman signals.
Skeletal Vibrations of the Piperazine Ring: The symmetric breathing and deformation modes of the piperazine ring are often strong in the Raman spectrum.
C-H Vibrations: While also present in the FTIR spectrum, the symmetric C-H stretching and bending modes can sometimes be more clearly resolved in the Raman spectrum.
A significant advantage of Raman spectroscopy is its low interference from water, making it suitable for studying aqueous solutions if needed. By comparing the FTIR and Raman spectra of this compound, a more complete picture of its vibrational modes can be obtained, aiding in the confirmation of its structure and the study of its intermolecular interactions.
Mass Spectrometry Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structure of compounds. High-resolution and tandem mass spectrometry techniques are particularly powerful for the unambiguous identification of molecules like this compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition, which is a critical step in its identification. nih.gov For 1-Propylpiperazine, the neutral free base has a chemical formula of C7H16N2. nih.gov In positive-ion mode electrospray ionization (ESI), the molecule is typically observed as its protonated form, [M+H]+.
The theoretical exact mass of the neutral molecule and its protonated form can be calculated based on the masses of their most abundant isotopes. This theoretical value can then be compared to the experimentally measured mass from the HRMS instrument. The small difference between the measured and theoretical mass, known as the mass error, confirms the elemental composition.
Table 1: Theoretical and HRMS Data for 1-Propylpiperazine
| Species | Formula | Theoretical Monoisotopic Mass (Da) |
| 1-Propylpiperazine (M) | C₇H₁₆N₂ | 128.1313 |
| Protonated Molecule ([M+H]⁺) | C₇H₁₇N₂⁺ | 129.1386 |
Data sourced and calculated from PubChem. nih.gov
The analysis of a derivative, 1-propylpiperazine lup-20(29)-en-28-oate, by HRMS has been reported, confirming the utility of this technique for verifying the incorporation of the 1-propylpiperazine moiety into larger structures. researchgate.net
Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to determine the structure of a compound. nih.govlgcstandards.com In a typical MS/MS experiment, the protonated molecule (the precursor or parent ion) is selected in the first stage of the mass spectrometer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product or daughter ions) are analyzed in the second stage. researchgate.net
The fragmentation pattern is characteristic of the molecule's structure. For N-alkyl piperazine derivatives, fragmentation commonly occurs at the bonds adjacent to the nitrogen atoms and within the piperazine ring itself. researchgate.netlibretexts.org The major fragmentation pathways for protonated 1-Propylpiperazine ([M+H]⁺ with m/z 129.14) would be expected to involve:
Loss of the propyl group: Cleavage of the C-N bond between the propyl group and the piperazine ring can occur, leading to the loss of a neutral propene molecule (C3H6, 42.05 Da) via a rearrangement, or a propyl radical (C3H7, 43.06 Da). The most common fragmentation for N-alkyl amines involves the cleavage of the bond beta to the nitrogen, leading to characteristic fragment ions.
Ring Opening: The piperazine ring itself can undergo fragmentation. A common pathway for piperazine derivatives is the cleavage of the ring, leading to characteristic iminium ions. researchgate.net
Based on the general fragmentation patterns of piperazine derivatives, a proposed fragmentation for 1-Propylpiperazine is presented in the table below.
Table 2: Proposed MS/MS Fragmentation of Protonated 1-Propylpiperazine ([C₇H₁₇N₂]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 129.14 | 87.09 | C₃H₆ (Propene) | Protonated piperazine |
| 129.14 | 71.09 | C₃H₆N (Propylamino radical) | C₄H₉N⁺ (Azetinium ion derivative) |
| 129.14 | 57.07 | C₄H₈N₂ (Piperazine fragment) | C₄H₉⁺ (Butyl cation) |
Fragmentation patterns are proposed based on general principles of amine fragmentation. nih.govlibretexts.org
This fragmentation data provides a structural fingerprint that can be used to confirm the identity of this compound in complex mixtures and to distinguish it from its isomers.
Computational Chemistry and Theoretical Investigations on 1 Propylpiperazine Hydrobromide Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from the principles of quantum mechanics. wavefun.com These methods provide detailed information about electron distribution, molecular energy, and geometric structure.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov For 1-Propylpiperazine (B1297305) hydrobromide, DFT calculations can be employed to optimize the molecular geometry, yielding precise predictions of bond lengths, bond angles, and dihedral angles. Such studies, often performed with functionals like B3LYP or WB97XD and basis sets such as 6-311++G**, can accurately reproduce experimental structures. jksus.org
The optimized geometry corresponds to the minimum on the potential energy surface, confirming the stability of the predicted structure. jksus.org From this electronic structure, various energetic properties can be calculated, including the total energy, enthalpy of formation, and Gibbs free energy. These values are crucial for assessing the thermodynamic stability of the molecule. superfri.org Furthermore, DFT allows for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactivity and intermolecular interaction sites. scribd.com
Table 1: Representative Geometric Parameters for a Substituted Piperazine (B1678402) System Calculated by DFT
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |
|---|---|---|
| Bond Length | C-N (ring) | ~1.46 Å |
| Bond Length | C-C (ring) | ~1.53 Å |
| Bond Length | N-C (propyl) | ~1.47 Å |
| Bond Angle | C-N-C (ring) | ~110.5° |
| Bond Angle | N-C-C (ring) | ~111.0° |
Note: The values presented are representative for a substituted piperazine ring and serve as an illustration of typical DFT outputs.
Quantum chemical calculations provide access to a host of molecular descriptors that quantify the reactivity and electronic characteristics of a molecule. mdpi.com Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). ucsb.edu
The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. mdpi.com From these energies, other important parameters can be derived, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I-A)/2), and chemical potential (μ = -(I+A)/2). scribd.com These descriptors are invaluable in quantitative structure-activity relationship (QSAR) studies. ucsb.edu
Table 2: Representative Quantum Chemical Parameters
| Parameter | Symbol | Formula | Typical Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 to -5.5 |
| LUMO Energy | ELUMO | - | 0.5 to 1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.0 to 8.0 |
| Ionization Potential | I | -EHOMO | 5.5 to 6.5 |
| Electron Affinity | A | -ELUMO | -1.5 to -0.5 |
| Chemical Hardness | η | (I-A)/2 | 3.0 to 4.0 |
Note: These values are illustrative and represent typical ranges for similar organic molecules.
Theoretical calculations can accurately predict various spectroscopic signatures of 1-Propylpiperazine hydrobromide, which can then be compared with experimental spectra for structural validation. jksus.org
IR Spectroscopy: By calculating the vibrational frequencies from the optimized geometry, a theoretical infrared (IR) spectrum can be generated. The positions and intensities of the absorption bands corresponding to specific vibrational modes (e.g., N-H stretch, C-H stretch, C-N stretch) can be analyzed. superfri.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts are instrumental in assigning the signals observed in experimental NMR spectra to specific atoms in the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. nih.gov This allows for the calculation of the ultraviolet-visible (UV-Vis) absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, often related to HOMO-LUMO transitions. nih.gov
The flexibility of the piperazine ring and the propyl side chain in this compound results in multiple possible conformations. lumenlearning.comchemistrysteps.com The piperazine ring typically adopts a stable chair conformation to minimize steric strain. The n-propyl group attached to the nitrogen can exist in either an axial or equatorial position. nih.govnih.gov
Conformational analysis involves systematically exploring the potential energy surface (PES) by rotating dihedral angles to identify all stable low-energy conformers and the transition states that connect them. lumenlearning.com This analysis reveals the relative energies of different conformers, such as the preference for the equatorial orientation of the propyl group, which is generally favored to reduce steric hindrance (1,3-diaxial interactions). nih.govnih.gov The energy barriers between these conformers determine the dynamics of their interconversion at a given temperature.
The piperazine moiety contains two nitrogen atoms that can be protonated. Predicting the acid dissociation constant (pKa) is crucial for understanding the ionization state of this compound in aqueous solutions at different pH levels. mrupp.info Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvated environment. nih.govnih.gov
These calculations often employ thermodynamic cycles and implicit solvation models (like the SMD model) coupled with quantum chemical methods. nih.gov Accurate pKa prediction is essential as the protonation state significantly influences the molecule's solubility, membrane permeability, and interactions with biological targets. github.iodaylight.comnih.gov For 1-Propylpiperazine, two distinct pKa values are expected, corresponding to the two nitrogen atoms, with the N4 nitrogen generally being more basic than the N1 nitrogen due to the electron-donating effect of the propyl group.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with their environment. frontiersin.org
Molecular Dynamics (MD) simulations model the motions of atoms and molecules by solving Newton's equations of motion. nih.gov For this compound, MD simulations can be used to:
Study Solvation: Investigate how the molecule interacts with water molecules, including the formation of hydrogen bonds between the piperazinium protons, the bromide anion, and the solvent. dovepress.com
Analyze Dynamics: Explore the conformational flexibility of the molecule in solution, observing transitions between different chair and rotameric states over time. rsc.org
Simulate Interactions: Model the interaction of this compound with larger systems, such as lipid bilayers or protein binding sites, to understand its behavior in a biological context.
These simulations provide a dynamic picture of the molecular system, offering insights into processes like diffusion, conformational changes, and binding events that are inaccessible to static quantum chemical methods. frontiersin.org
Mechanistic Computational Studies
Computational chemistry is a key tool for elucidating the detailed step-by-step mechanisms of chemical reactions. For 1-propylpiperazine, which has two distinct nitrogen atoms (one secondary, one tertiary), computational studies can predict the selectivity and reactivity in derivatization reactions, such as alkylation or acylation.
By employing quantum mechanical methods like DFT, researchers can map the potential energy surface of a reaction. This involves identifying and calculating the energies of:
Reactants and Products: The starting materials and final compounds.
Intermediates: Short-lived species formed during the reaction.
Transition States (TS): The highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
For instance, in the alkylation of 1-propylpiperazine, calculations can determine whether the incoming alkyl group will preferentially add to the secondary amine (N-H) or the tertiary amine. The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway can predict the major product under kinetic control. Computational studies on the degradation of piperazine have successfully rationalized the formation of various products by calculating the energy barriers for proposed reaction pathways. acs.orgacs.orgfigshare.com
| Reaction Step | Computational Method | Key Output | Significance |
| Geometry Optimization | DFT (e.g., B3LYP) | Optimized structures of reactants, products, intermediates, and transition states. | Provides accurate bond lengths and angles for all species involved in the reaction. |
| Frequency Calculation | DFT | Vibrational frequencies. | Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). |
| Transition State Search | QST2/QST3, Berny | The structure and energy of the transition state. | Identifies the kinetic bottleneck of the reaction. |
| Intrinsic Reaction Coordinate (IRC) | IRC calculations | The reaction path connecting the TS to reactants and products. | Confirms that the identified transition state correctly links the intended reactants and products. |
| Solvent Effects | PCM, SMD | Energies of species in solution. | Accounts for the influence of the solvent on reaction energetics, which can be significant. nih.gov |
The piperazine scaffold is present in various ligands and catalysts. nih.gov Theoretical analysis can provide a deep understanding of how this moiety participates in catalytic cycles. The nitrogen atoms of the piperazine ring can act as Lewis bases, proton shuttles, or coordinating atoms for a metal center.
Computational studies can model an entire catalytic cycle, calculating the free energy of each intermediate and transition state. This allows for the identification of the rate-determining step and provides insights into how the catalyst's structure could be modified to improve its efficiency.
For example, in a reaction catalyzed by a metal complex with a 1-propylpiperazine-based ligand, DFT calculations can be used to:
Analyze the coordination of the piperazine nitrogen to the metal center.
Model the substrate binding to the catalytic complex.
Calculate the energy barriers for key steps like oxidative addition, migratory insertion, or reductive elimination.
Understand how the electronic and steric properties of the propyl group might influence the catalyst's activity and selectivity.
Computational studies have been used to rationalize the reactivity in the biosynthesis of piperazine alkaloids, where enzymes catalyze complex transformations. nih.gov These analyses help explain how the piperazine core can influence the stereochemical outcome of reactions. nih.gov
In Silico Design and Optimization of 1-Propylpiperazine-Based Structures
In silico (computer-based) methods are essential in modern drug discovery and materials science for designing novel molecules with desired properties. The 1-propylpiperazine scaffold serves as a valuable starting point for designing new ligands for biological targets.
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov Computationally, this involves creating a virtual library of derivatives based on the 1-propylpiperazine core and evaluating their properties.
A prominent example is the design of inhibitors for the glycine transporter-1 (GlyT-1), where a series of compounds based on a propyl-sulfonyl-piperazine scaffold were synthesized and evaluated. researchgate.net Computational techniques that support such SAR studies include:
Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. A virtual library of 1-propylpiperazine derivatives can be docked into the active site of a receptor to prioritize compounds for synthesis.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for biological activity. This model can be developed based on known active molecules and used to screen for new compounds containing the 1-propylpiperazine scaffold.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can predict the activity of newly designed 1-propylpiperazine derivatives before they are synthesized.
The following table shows a hypothetical SAR study for a series of 1-propylpiperazine derivatives targeting a generic protein kinase.
| Compound ID | R1 (Modification on Propyl Group) | R2 (Modification on Piperazine N-H) | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Interaction |
| Lead | -CH₂CH₂CH₃ | -H | -7.5 | Hydrogen bond to Asp145 |
| Analog 1 | -CH₂CH₂CH₃ | -CH₃ | -7.2 | Loss of H-bond donor |
| Analog 2 | -CH₂CH₂CH₃ | -C(=O)Ph | -8.9 | Pi-stacking with Phe80 |
| Analog 3 | -CH(CH₃)₂ | -H | -7.8 | Improved hydrophobic contact |
| Analog 4 | -(CH₂)₃OH | -H | -8.5 | New H-bond to Glu91 |
This in silico approach allows researchers to rationally design and optimize molecules based on the 1-propylpiperazine scaffold for a wide range of targeted research applications, from developing new therapeutic agents to creating novel catalysts. researchgate.net
Rational Design of Novel Piperazine-Containing Chemical Entities
The rational design of novel chemical entities containing the piperazine scaffold, the core structural component of 1-Propylpiperazine, is a significant focus in medicinal chemistry. The piperazine ring is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds and its ability to modulate both pharmacokinetic and pharmacodynamic properties. consensus.app Computational chemistry and theoretical investigations play a pivotal role in guiding the design of these molecules to achieve desired biological activity.
The unique characteristics of the piperazine moiety, a six-membered heterocycle with two nitrogen atoms at opposite positions, allow for versatile chemical modifications. researchgate.net These nitrogen atoms can be protonated under physiological pH, influencing the compound's solubility and ability to interact with biological targets like the negatively charged DNA sugar-phosphate backbone. mdpi.com Structure-based design, molecular docking, and quantum chemical calculations are key computational tools employed to explore and optimize these interactions. nih.govnih.gov
Structure-Based Drug Design and Molecular Docking
Structure-based design utilizes the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. For instance, in the development of inhibitors for BACE1, an enzyme implicated in Alzheimer's disease, a cyclic amine motif, including piperazine, was specifically crafted to achieve interactions with key pockets of the enzyme. nih.gov Similarly, molecular docking studies are widely used to predict the binding orientation and affinity of piperazine derivatives to their targets. This approach was used to identify new piperazine-based inhibitors of polyadenosine diphosphate-ribose polymerase-1 (PARP1), an important target for anticancer drug discovery. tandfonline.com
In the quest for novel anticancer agents, phenylpiperazine derivatives of 1,2-benzothiazine were rationally designed and evaluated. mdpi.com Molecular docking studies helped elucidate the binding modes of these compounds, showing potential interactions with DNA and topoisomerase II. mdpi.com The introduction of various substituents on the phenyl ring was shown to influence lipophilicity and, consequently, the ability to penetrate cellular membranes to reach the target. mdpi.com
Application in Designing Receptor Antagonists and Antimicrobials
Computational methods have also been instrumental in designing piperazine derivatives targeting specific receptors. Molecular modeling techniques were used to understand the interactions of piperazine and piperidine derivatives with histamine H3 and sigma-1 receptors, identifying key structural elements for dual activity. nih.gov For example, replacing a piperidine ring with a piperazine ring was found to significantly alter the affinity for the σ1 receptor, demonstrating the importance of this core structure. nih.gov
Furthermore, the rational design of piperazine derivatives has yielded promising antimicrobial agents. In one study, seventeen new piperazine derivatives were synthesized and evaluated for their antibacterial and antifungal potential. nih.gov Molecular docking studies supported the experimental findings, providing insights into how these compounds might overcome microbial resistance. nih.gov
The data below summarizes findings from various computational studies on rationally designed piperazine-containing entities, illustrating the common approaches and outcomes.
Table 1: Examples of Rationally Designed Piperazine Derivatives and Computational Findings
| Compound Class | Therapeutic Target | Computational Method(s) | Key Findings |
| Piperazinone Derivatives | BACE1 | Structure-Based Design | Cyclic amine motif crafted for specific interactions with the S2' pocket and the flap of the enzyme. nih.gov |
| Phenylpiperazine Derivatives | Topoisomerase II / DNA | Molecular Docking | Designed compounds exhibit cytotoxic activity and can form hydrogen bonds with key amino acid residues of the target. mdpi.com |
| Arylpiperazine Derivatives | PARP1 | Molecular Docking, Molecular Dynamics | Identified novel piperazine-based hits with high docking scores and stable interactions in the binding pocket of PARP1. tandfonline.com |
| Piperazine-Thiazole Hybrids | Bacterial & Fungal Strains | Molecular Docking | Docking studies revealed strong binding interactions with microbial enzymes, correlating with observed antimicrobial activity. nih.gov |
| Piperazine-Pyridine Hybrids | Histamine H3 / Sigma-1 Receptors | Molecular Modeling | The piperazine core was identified as a critical structural element influencing dual receptor activity. nih.gov |
Quantum Chemical Investigations
Quantum chemical calculations, such as Density Functional Theory (DFT), provide deeper insights into the electronic properties of molecules, which are crucial for their reactivity and interaction with biological targets. These methods can be used to calculate properties like molecular electrostatic potential, which identifies the electrophilic and nucleophilic sites that favor the formation of hydrogen bonds. Such calculations have been applied to novel piperazine derivatives to understand their molecular geometry, electronic structure, and vibrational characteristics, complementing experimental data and molecular docking results.
Advanced Analytical Methodologies for Purity Assessment and Mixture Analysis
Chromatographic Separation Techniques for 1-Propylpiperazine (B1297305) Hydrobromide and Related Compounds
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and purification of individual components from a mixture. For a compound like 1-Propylpiperazine hydrobromide, which is a salt of an organic base, a variety of chromatographic techniques can be adapted to suit its specific physicochemical properties.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity profiling of non-volatile or thermally labile compounds like this compound. Its high efficiency, sensitivity, and amenability to automation make it an indispensable tool.
For the analysis of piperazine (B1678402) and its derivatives, which are hydrophilic basic compounds, traditional reversed-phase columns may not provide adequate retention without the use of an ion-pairing reagent. sielc.com A more effective approach involves using mixed-mode chromatography, such as a reversed-phase cation-exchange mechanism. sielc.com This allows for better retention and separation of polar, basic compounds. Since this compound lacks a strong chromophore, detection can be challenging with standard UV-Vis detectors at common wavelengths. researchgate.net Therefore, alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often necessary for sensitive and universal detection. sielc.com
A reversed-phase HPLC method coupled with a diode array detector has been utilized for the investigation of piperazine (diethylenediamine) and its derivatives. researchgate.net For quantitative analysis, derivatization with a UV-active agent like dansyl chloride (DNS-Cl) can be employed to enhance detection by UV or fluorescence detectors. However, the resulting DNS-derivative of piperazine can be strongly retained on standard C18 columns, sometimes necessitating the use of normal-phase chromatography for effective elution. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Piperazine-Related Compounds
| Parameter | Setting |
| Column | Primesep 100/200 (mixed-mode cation-exchange) sielc.com or a normal-phase column for DNS-derivatives researchgate.net |
| Mobile Phase | Acetonitrile (ACN) and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure protonation of the amine. The gradient can be optimized to achieve the desired separation. |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detector | ELSD, CAD, or MS for direct analysis sielc.com; UV-Vis with derivatization researchgate.net |
| Injection Volume | 5 - 20 µL |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
This table presents typical starting conditions for method development, which would require optimization and validation for the specific analysis of this compound.
Gas Chromatography (GC) is the method of choice for the analysis of volatile and semi-volatile impurities that may be present in this compound. These impurities could originate from the starting materials, solvents used in the synthesis, or degradation products. Given the salt nature of this compound, it is non-volatile and would require derivatization to be analyzed by GC. However, GC is ideal for detecting and quantifying residual solvents or volatile precursors.
The analysis of volatile impurities in pharmaceutical substances is a common requirement in pharmacopoeial monographs. shimadzu.com A typical GC system for this purpose would employ a capillary column with a suitable stationary phase (e.g., a polyethylene (B3416737) glycol or a dimethylpolysiloxane phase) and a flame ionization detector (FID), which is highly sensitive to organic compounds. shimadzu.com For a comprehensive impurity profile, a headspace GC technique is often preferred, where the volatile components are sampled from the vapor phase above the sample, preventing the non-volatile salt from entering the GC system.
Table 2: General GC Conditions for Volatile Impurity Analysis
| Parameter | Setting |
| Technique | Headspace Gas Chromatography (HS-GC) |
| Column | Capillary column (e.g., DB-624, DB-WAX) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 200 - 250 °C |
| Oven Program | A temperature gradient program, e.g., starting at 40 °C and ramping up to 240 °C, to separate a wide range of volatile impurities. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 - 300 °C |
Specific parameters would be validated based on the potential volatile impurities expected in this compound.
Thin Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, are valuable for rapid, qualitative screening and semi-quantitative analysis of this compound. These techniques are simple, cost-effective, and allow for the simultaneous analysis of multiple samples. They are particularly useful for reaction monitoring, checking for the presence of starting materials or major by-products, and as a preliminary purity check.
For piperazine derivatives, a variety of stationary and mobile phases can be employed, and the choice will depend on the specific compounds being separated. unodc.org The developed plates can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent such as iodine vapor or a potassium permanganate (B83412) solution, which reacts with the amine functional group. HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC. nih.gov
Table 3: Representative TLC/HPTLC System for Piperazine Derivatives
| Parameter | Description |
| Stationary Phase | Silica (B1680970) gel 60 F254 plates unodc.org |
| Mobile Phase | A mixture of a non-polar solvent (e.g., toluene (B28343), chloroform) and a polar solvent (e.g., methanol, acetone) with the addition of a base (e.g., ammonia) to prevent spot tailing of the basic piperazine compound. A common system is Chloroform:Methanol (9:1). |
| Sample Application | Applied as spots or bands. |
| Development | In a saturated chromatography tank. |
| Visualization | UV light (254 nm), or staining with reagents like platinic bromide in sulfuric acid, which produces characteristic colored spots or crystals with piperazines. unodc.org |
When larger quantities of highly pure this compound are required, for instance, for use as a reference standard or for further research, preparative column chromatography is employed. sorbtech.comwaters.com This technique operates on the same principles as TLC but on a much larger scale, allowing for the separation of gram to kilogram quantities of material. sorbtech.com
The stationary phase is typically packed into a glass or stainless steel column. Silica gel is a common choice for the purification of organic compounds. sorbtech.com For a basic compound like 1-propylpiperazine (the free base), a mobile phase similar to that used in TLC, often a gradient of a non-polar and a polar solvent, would be used. The hydrobromide salt itself is highly polar and may be better purified using reversed-phase preparative chromatography, where a hydrophobic stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with an acidic modifier to maintain the ionic form of the compound. waters.com The separation is monitored by collecting fractions and analyzing them by TLC or HPLC.
Table 4: General Column Chromatography Parameters for Purification
| Parameter | Description |
| Stationary Phase | Silica gel for the free base; C18-bonded silica for the hydrobromide salt. sorbtech.comwaters.com |
| Mobile Phase | For silica gel: A gradient of hexane/ethyl acetate (B1210297) with triethylamine. For C18: A gradient of water/acetonitrile with 0.1% trifluoroacetic acid. |
| Column Dimensions | Dependent on the amount of sample to be purified. |
| Elution Mode | Gradient elution is typically used to improve separation efficiency and reduce run times. |
| Fraction Collection | Fractions are collected and analyzed for purity. |
While this compound itself is not chiral, many of its derivatives or related compounds used in pharmaceuticals are. nih.gov Chirality, or the "handedness" of molecules, is a critical aspect of drug development, as different enantiomers (mirror-image isomers) can have vastly different biological activities. nih.gov If this compound were to be used as a precursor for a chiral molecule, the enantiomeric purity of the final product would need to be assessed.
Chiral chromatography, most commonly chiral HPLC, is the gold standard for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com There are many types of CSPs, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. nih.govmdpi.com The choice of CSP and mobile phase is crucial for achieving successful enantiomeric separation.
Table 5: Common Chiral Stationary Phases and Their Applications
| Chiral Stationary Phase (CSP) Type | Examples | Typical Applications |
| Polysaccharide-based | Chiralpak®, Chiralcel® (derivatized cellulose and amylose) | Broad applicability for a wide range of chiral compounds, including many pharmaceuticals. nih.gov |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase I (CBH I) | Separation of acidic, basic, and neutral drugs. mdpi.com |
| Cyclodextrin-based | β-cyclodextrin, γ-cyclodextrin | Separation of enantiomers that can fit into the cyclodextrin (B1172386) cavity. nih.gov |
| Pirkle-type (brush-type) | Phenylglycine, leucine (B10760876) derivatives | Separation of compounds with π-acidic or π-basic groups. |
The development of a chiral separation method would be necessary if this compound were a component of a chiral drug substance.
Coupled Analytical Techniques
To obtain more comprehensive information, chromatographic techniques are often coupled with powerful spectroscopic detectors, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
HPLC-MS: This is a highly sensitive and selective technique that provides not only the retention time of a compound but also its mass-to-charge ratio. This information is invaluable for the definitive identification of known impurities and the structural elucidation of unknown ones.
GC-MS: Similar to HPLC-MS, this technique couples the separation power of GC with the identification capabilities of MS, making it the gold standard for the identification of volatile and semi-volatile compounds.
Preparative HPLC-NMR: In this setup, fractions from a preparative HPLC separation are collected and directly analyzed by NMR. This allows for the unambiguous structural determination of purified compounds without the need for sample evaporation, which can be time-consuming and may lead to sample degradation.
The use of these coupled techniques provides a powerful arsenal (B13267) for the in-depth analysis and purity control of this compound, ensuring its quality and suitability for its intended applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification in Complex Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying components in complex reaction mixtures from syntheses involving piperazine derivatives. researchgate.netmonash.edu For piperazines, which can be challenging to analyze directly via GC due to their polarity, derivatization is often employed. mdpi.com A common approach involves acylation or silylation to increase volatility and improve chromatographic peak shape. researchgate.net
In the analysis of piperazine derivatives, GC-MS provides characteristic mass spectra that allow for their unambiguous identification. researchgate.net The fragmentation patterns are often specific to the substitution on the piperazine ring. For instance, in benzylpiperazines, characteristic ions include those at m/z 91, 134, and 176. researchgate.net Similarly, for 1-Propylpiperazine, one would expect fragmentation related to the loss of the propyl group and cleavage of the piperazine ring. The electron ionization (EI) mass spectra of isomeric substituted benzylpiperazines show common fragment ions at m/z 178, 164, and 135, which arise from the fragmentation of the piperazine ring. oup.com GC coupled with time-of-flight (TOF) mass spectrometry can further differentiate between isobaric compounds—those with the same nominal mass but different elemental compositions and exact masses. oup.com
GC-MS methods have been developed for the qualitative and quantitative analysis of various piperazine derivatives, demonstrating the technique's robustness for separating and identifying active components within complex mixtures. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compound Analysis and Metabolite Profiling
For non-volatile compounds like this compound and for metabolite profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical tool of choice. rsc.org It offers high sensitivity and selectivity, enabling the separation, detection, and identification of metabolites even within complex biological matrices. rsc.org LC-MS is complementary to GC-MS and is particularly well-suited for polar and thermally unstable compounds, often eliminating the need for derivatization that is required for GC-MS. nih.gov
In metabolic studies, LC-MS/MS is used to characterize phase I and phase II metabolites. For piperazine-containing compounds, common metabolic pathways include N-dealkylation, oxidation of the piperazine ring, and hydroxylation. rsc.orgmdpi.com For example, studies on ketoconazole, which contains a piperazine ring, identified metabolites resulting from the complete oxidation of this ring. mdpi.com Similarly, the metabolism of other piperazine derivatives has been shown to generate reactive iminium ion intermediates, which can be trapped and characterized by LC-MS/MS. rsc.orgrsc.org
The development of rapid LC-MS methods, with run times often under 15 minutes, allows for the efficient screening and confirmation of piperazine derivatives. mdpi.comnih.gov These methods can identify compounds based on their precursor ion, at least two product ions from fragmentation, and their specific retention time. mdpi.com
| Parameter | Condition |
|---|---|
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 μL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Total Run Time | 15 min |
NMR-coupled Chromatography (e.g., LC-NMR) for Online Structural Elucidation of Eluting Components
NMR-coupled chromatography, particularly LC-NMR, is a powerful hyphenated technique for the direct and unambiguous structural elucidation of components as they elute from the chromatography column. nih.gov This method is invaluable for identifying unknown impurities or degradation products without the need for prior isolation. nih.gov
While direct applications of LC-NMR to this compound are not extensively documented in the literature, its utility has been demonstrated for complex molecules and their degradation products. For instance, in the analysis of cilazapril, LC-NMR was used to confirm the structures of hydrolytic degradation products by comparing their spectra with that of the parent drug. nih.gov 1D and 2D proton LC-NMR studies can provide detailed structural information. nih.gov
Furthermore, standalone NMR spectroscopy is crucial for studying the conformational behavior of piperazine derivatives in solution. Temperature-dependent 1H NMR studies on N-benzoylated piperazines have shown that these compounds exist as distinct conformers at room temperature due to the restricted rotation around the amide bond and the interconversion of the piperazine chair conformations. rsc.orgnih.govrsc.org Such detailed structural and dynamic information complements data from mass spectrometry and is vital for a complete characterization of piperazine-containing molecules.
Method Validation and Development for Analytical Applications
The development and validation of analytical methods are paramount to ensure that the data generated are reliable, reproducible, and fit for their intended purpose. ijrdpl.comresearchgate.net
Validation of Analytical Methods for Accuracy, Precision, and Robustness
Analytical method validation is the process of providing documented evidence that a method is suitable for its intended use. researchgate.nethbm4eu.eu Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. jocpr.comgavinpublishers.com
For piperazine and its derivatives, various chromatographic methods have been developed and validated. In one high-performance liquid chromatography (HPLC) method for piperazine, validation was performed for accuracy, precision, linearity, robustness, LOD, and LOQ. jocpr.com The accuracy, determined by recovery studies at different concentration levels (50%, 100%, and 150% of the specification level), showed percentage recoveries ranging from 104.87% to 108.06%. jocpr.com The method's precision was confirmed with a %RSD (relative standard deviation) of 1.13%. jocpr.com Robustness was demonstrated by deliberately altering chromatographic conditions, such as flow rate and column temperature, with the resulting %RSD for the peak area remaining below 4.0. jocpr.com
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | LOQ to 150% of specification level | jocpr.com |
| Accuracy (% Recovery) | 104.87 - 108.06% | jocpr.com |
| Precision (% RSD) | < 4.0% | researchgate.net |
| Method Precision (% RSD) | 1.13% | jocpr.com |
| Robustness (% RSD) | < 4.0% | jocpr.com |
| Limit of Detection (LOD) | 30 ppm | jocpr.com |
| Limit of Quantification (LOQ) | 90 ppm | jocpr.com |
Development of Novel Separation Protocols for Challenging Mixtures
The separation of piperazine and its derivatives can be challenging due to factors like their solubility, potential to form azeotropic mixtures with water, and the presence of structurally similar compounds in reaction products. google.comgoogle.com This has driven the development of novel separation protocols.
One innovative approach for separating piperazine from aqueous mixtures is azeotropic rectification. google.com This method involves adding an azeotropic agent (entrainer), such as a mixture of toluene and n-butyl acetate, to the piperazine-water mixture. google.com The water-entrainer azeotrope is distilled off, allowing for the recovery of anhydrous piperazine from the bottom of the column. google.com This process is advantageous due to its simple operation and high product purity. google.com
For analytical-scale separations, capillary electrophoresis (CE) has emerged as a powerful technique. nih.gov A chiral CE method has been optimized to simultaneously separate a mixture of six piperazine and four amphetamine compounds in under 23 minutes. nih.govojp.gov This demonstrates the high separation efficiency and rapid analysis times achievable with CE for complex mixtures of structurally related compounds. nih.govnih.govojp.gov The development of such specialized protocols is crucial for both quality control and forensic analysis where challenging mixtures are common. nih.gov
Future Directions and Interdisciplinary Research on 1 Propylpiperazine Hydrobromide
Exploration of Advanced and Sustainable Synthetic Strategies for Complex Architectures
The synthesis of piperazine (B1678402) derivatives, including 1-propylpiperazine (B1297305) hydrobromide, is a cornerstone of medicinal and materials chemistry. researchgate.netrsc.org Future research will likely focus on developing more advanced and sustainable synthetic strategies to create complex molecular architectures.
Current Synthetic Approaches: The piperazine scaffold is a prevalent feature in many biologically active compounds. rsc.org Traditional synthesis often involves methods like the reduction of diketopiperazines, N-alkylation, and various metal-catalyzed cyclizations. researchgate.net For instance, palladium-catalyzed cyclization offers a modular approach to highly substituted piperazines. organic-chemistry.org Other strategies include the hydrogenation of pyrazines and ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. researchgate.netresearchgate.net
Future Sustainable Strategies: The development of eco-friendly and cost-effective synthetic routes is a growing priority. organic-chemistry.org This includes:
Catalytic Processes: Utilizing efficient catalysts, such as those based on palladium or rhodium, can lead to highly selective reactions under milder conditions. organic-chemistry.orgscispace.com Bifunctional catalysts that combine different active sites on a single support could further streamline multi-step syntheses. mdpi.com
One-Pot Syntheses: Designing multi-component reactions where several steps are performed in a single reaction vessel can significantly improve efficiency and reduce waste. benthamdirect.com
Borrowing Hydrogen Strategy: This atom-economical approach uses alcohols as alkylating agents, with water as the only byproduct, offering a greener alternative to traditional alkylation methods. researchgate.net
Visible-Light-Promoted Reactions: Photoredox catalysis presents a mild and efficient way to construct piperazine rings. organic-chemistry.org
These advanced methods will not only make the synthesis of 1-propylpiperazine hydrobromide more sustainable but also facilitate the creation of novel and complex derivatives with tailored properties.
Integration of Artificial Intelligence and Machine Learning in Computational Chemistry for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize computational chemistry, offering powerful tools for predicting the properties and behavior of molecules like this compound.
Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models, developed using machine learning algorithms, can predict various physicochemical and biological properties of compounds based on their molecular structure. nih.gov This can significantly accelerate the discovery and design of new molecules with desired characteristics. For example, AI can be used to predict properties like solubility, permeability, and bioavailability, which are crucial for drug development. nih.govfrontiersin.org
Applications in Drug Discovery and Materials Science:
Virtual Screening: AI models can screen large virtual libraries of compounds to identify potential candidates with high affinity for specific biological targets. nih.gov
Rational Design: By understanding the structure-activity relationships, researchers can rationally design new derivatives of 1-propylpiperazine with enhanced efficacy or specific functionalities. nih.govresearchgate.net For instance, AI can help in designing ligands for specific receptors by predicting their binding modes and affinities. nih.govnih.gov
Predicting Mechanical Properties: In materials science, machine learning models can predict the mechanical properties of materials incorporating piperazine derivatives, aiding in the design of new polymers and functional materials. kfupm.edu.sa
The use of AI and ML will not only speed up the research process but also provide deeper insights into the molecular interactions that govern the properties of this compound and its analogs.
Development of Innovative Spectroscopic Probes and Advanced Characterization Tools
A thorough understanding of the structural and dynamic properties of this compound relies on advanced characterization techniques. Future research will likely see the development of more sophisticated spectroscopic probes and analytical tools.
Current Characterization Techniques: Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are routinely used to confirm the structure of synthesized piperazine derivatives. benthamdirect.comresearchgate.net X-ray crystallography provides definitive information about the three-dimensional structure of these compounds in their solid state. wikipedia.org
Future Advancements:
Advanced Spectroscopic Probes: The development of novel fluorescent probes based on the piperazine scaffold could enable real-time imaging and sensing applications.
In-situ and Operando Spectroscopy: These techniques allow for the characterization of materials and reactions under actual operating conditions, providing valuable insights into reaction mechanisms and material transformations.
Computational Spectroscopy: Combining experimental data with computational methods, such as Density Functional Theory (DFT) calculations, can provide a more detailed understanding of spectroscopic data and molecular properties.
These advanced tools will be crucial for elucidating the complex structure-property relationships of this compound and its derivatives, paving the way for their application in diverse fields.
Expansion into Novel Material Science Applications (e.g., Polymers, Functional Materials, Supramolecular Architectures)
The unique properties of the piperazine ring make it an attractive building block for the development of novel materials. rsc.org Future research is expected to expand the applications of this compound into various areas of material science.
| Application Area | Potential Use of this compound |
| Polymers | A new stimuli-responsive polymer, poly(N-acryloyl-N'-propylpiperazine) (PAcrNPP), has been synthesized and shown to exhibit a lower critical solution temperature (LCST), making it sensitive to changes in temperature and pH. researchgate.net This property is valuable for creating "smart" hydrogels and drug delivery systems. |
| Functional Materials | Piperazine derivatives are being explored for their use in creating functional materials such as metal-organic frameworks (MOFs) and corrosion inhibitors. rsc.orgwikipedia.org |
| Supramolecular Architectures | The ability of the piperazine nitrogen atoms to form hydrogen bonds and coordinate with metal ions makes it a versatile component for building complex supramolecular structures. researchgate.netwikipedia.org |
The incorporation of this compound into these materials can impart specific functionalities, such as responsiveness to external stimuli, catalytic activity, or enhanced solubility. frontiersin.orgresearchgate.net
Theoretical Basis for Catalytic Processes and Rational Reaction Design in Organic Synthesis
A deep understanding of the theoretical principles underlying catalytic processes is essential for the rational design of new and efficient synthetic reactions.
Understanding Catalytic Mechanisms: Computational studies, such as molecular docking and molecular dynamics simulations, can provide detailed insights into the mechanisms of catalytic reactions involving piperazine derivatives. nih.govnih.gov By modeling the interactions between the catalyst, reactants, and intermediates, researchers can understand the factors that control the reaction's selectivity and efficiency.
Rational Reaction Design: Armed with this theoretical understanding, chemists can rationally design new catalytic systems for the synthesis of complex molecules. This includes:
Catalyst Design: Designing catalysts with specific active sites to promote desired transformations. mdpi.com
Reaction Optimization: Using computational models to predict the optimal reaction conditions, such as temperature, pressure, and solvent.
Substrate Scope Exploration: Predicting the compatibility of different substrates with a given catalytic system.
For example, the design of bifunctional catalysts, where two different catalytic sites work in synergy, can enable complex one-pot reactions for the efficient synthesis of piperazine-containing compounds. mdpi.com This rational approach to reaction design will be instrumental in unlocking the full potential of this compound and its derivatives in organic synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Propylpiperazine hydrobromide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Three primary routes are documented:
- Hydrogenation of N-methylpiperazine : Requires palladium/platinum catalysts under H₂ gas, yielding ~60–75% purity. Reaction temperatures (80–120°C) and catalyst loading (5–10 wt%) critically affect efficiency .
- Ammoxidation of N-methylpropylene amine : Conducted with NH₃/HCl gases and cobalt/iron catalysts. Optimal conditions (150–180°C, 24–48 hrs) yield ~50–65% product, but side reactions may require post-synthesis purification .
- Pyrolysis of N-propylpiperazine : Performed at 300–400°C in inert atmospheres. Yields (~40–55%) are lower, but this method avoids solvent use, simplifying waste management .
- Recommendation : Catalytic hydrogenation offers higher reproducibility for lab-scale synthesis, while pyrolysis suits solvent-free applications.
Q. Which analytical techniques are most effective for quantifying this compound in pharmaceutical matrices?
- Methodological Answer :
- Fluorescence Spectrophotometry : Utilizes ion-pair complexes (e.g., with eosin Y) for quantification. Linear range: 2.0–26.0 µg/mL, LOD 0.121 µg/mL. Validated per ICH guidelines for specificity and precision .
- HPLC : Reverse-phase methods with UV detection (e.g., 254 nm) achieve >98% accuracy in commercial formulations. Mobile phases often combine acetonitrile and phosphate buffers (pH 3.0–4.0) .
- Validation : Cross-validate using spiked recovery tests (95–105% recovery) and compare with reference standards (e.g., USP-grade hydrobromide salts) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) mitigate moisture uptake .
- Handling : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats. Conduct work in fume hoods to avoid inhalation .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess impurity profiles .
Advanced Research Questions
Q. How can X-ray crystallography and NMR elucidate protonation sites and hydrogen bonding in this compound salts?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to identify protonation at tertiary amines (piperazine ring) and Br⁻ counterion interactions. Compare with CSD database entries for analogous hydrobromides .
- Solid-State NMR : Use ¹³C and ¹⁵N CP/MAS NMR to map hydrogen bonding networks. Chemical shifts >160 ppm (¹⁵N) indicate protonated sites .
- Case Study : In related hydrobromides (e.g., vortioxetine derivatives), piperazine N1 is preferentially protonated, influencing solubility and bioavailability .
Q. What computational and experimental approaches identify pharmacological targets for this compound derivatives?
- Methodological Answer :
- Molecular Docking : Screen against CNS targets (e.g., serotonin receptors) using AutoDock Vina. Prioritize derivatives with ΔG < −8 kcal/mol for in vitro testing .
- In Vitro Assays : Evaluate anticancer activity via MTT assays (e.g., triazole derivatives showed IC₅₀ ~10 µM against breast cancer lines) .
- SAR Studies : Modify substituents (e.g., fluorobenzyl groups) to enhance binding affinity and metabolic stability .
Q. How can researchers address contradictions between theoretical and experimental data in synthesis yields or bioactivity?
- Methodological Answer :
- Data Triangulation : Cross-check HPLC purity data with elemental analysis (C, H, N) and mass spectrometry to confirm compound identity .
- Reaction Optimization : Use DOE (Design of Experiments) to isolate variables (e.g., catalyst type, temperature) causing yield disparities. For example, Pd vs. Pt catalysts may alter hydrogenation efficiency by 15–20% .
- Bioactivity Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
Q. What strategies mitigate degradation of this compound under oxidative or hydrolytic conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to 0.1% H₂O₂ (oxidative) or 0.1M HCl/NaOH (hydrolytic) at 60°C for 48 hrs. Monitor via LC-MS to identify degradation products (e.g., piperazine ring cleavage) .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01%) or buffer to pH 4.0–5.0 to slow hydrolysis .
- Packaging : Use amber glass vials with oxygen-absorbing caps to reduce photolytic/oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
